N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring.
Nitration of the Benzamide: The nitration of the benzamide moiety is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling with Diethylaminoethyl Group: The final step involves the coupling of the diethylaminoethyl group to the benzamide derivative, typically using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide
- N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-aminobenzamide
- N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-chlorobenzamide
Uniqueness
N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)12-13-24(20(26)15-6-8-16(9-7-15)25(27)28)21-22-18-14-17(29-3)10-11-19(18)30-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSKLNYDYMJJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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